7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide
Description
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c8-5-3-6-7(10-4-5)13(11,12)2-1-9-6/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYOVECFSVTUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation remains a cornerstone for constructing the pyrido-thiazine framework. A representative strategy involves reacting brominated pyridine derivatives with sulfur-containing building blocks. For example, o-nitrobenzyl bromides can undergo nucleophilic substitution with trityl-protected aminothiols, followed by reductive cyclization to form the thiazine ring.
Procedure Adaptation :
- S-Trityl Protection : Treat 2-amino-5-bromopyridine-3-thiol with trityl chloride to form the protected thiol intermediate.
- Nucleophilic Substitution : React with o-nitrobenzyl bromide in acetonitrile under basic conditions (K$$2$$CO$$3$$) to install the benzyl moiety.
- Reductive Cyclization : Use NaCNBH$$_3$$ to reduce the nitro group and facilitate intramolecular cyclization, yielding the dihydrothiazine core.
- Oxidation : Treat with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid to oxidize the thiazine sulfur to the sulfone.
Key Data :
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Stille couplings enable regioselective assembly of the pyrido-thiazine skeleton. This method, adapted from 1,2-benzothiazine 1,1-dioxide syntheses, leverages brominated sulfonamides and allenylstannanes.
General Protocol :
- Substrate Preparation : Synthesize 2-iodo-3-bromopyridine sulfonamide by treating 3-bromo-2-iodopyridine with chlorosulfonic acid.
- Stille Coupling : React with allenyltributyltin in acetonitrile using Pd(OAc)$$2$$ (5 mol%), PPh$$3$$, and K$$2$$CO$$3$$ at reflux.
- Heterocyclization : The allenyl intermediate undergoes intramolecular cyclization upon heating, forming the pyrido-thiazine ring.
- Oxidation : In situ oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the sulfide to sulfone.
Optimization Insights :
Post-Cyclization Bromination and Oxidation
Direct bromination of pre-formed pyrido-thiazine derivatives offers an alternative route. However, electrophilic bromination is challenging due to the electron-withdrawing sulfone group. A more reliable approach involves using pre-brominated precursors.
Case Study :
- Synthesis of 7-Bromo Intermediate : Start with 2,3-dihydro-1H-pyrido[2,3-b]thiazine, brominate at the 7-position using NBS (N-bromosuccinimide) under radical initiation (AIBN).
- Sulfone Formation : Oxidize the thiazine sulfur with OXONE® (2KHSO$$5$$·KHSO$$4$$·K$$2$$SO$$4$$) in a water-acetone mixture.
Challenges :
- Regioselectivity in bromination requires directing groups or steric control.
- Over-oxidation risks necessitate careful stoichiometry.
Comparative Analysis of Methods
Critical Observations :
- The Stille coupling route offers superior regioselectivity but faces scalability issues due to tin reagents.
- Cyclocondensation provides modularity but requires oxidation optimization.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Similar structure but with an oxazine ring instead of a thiazine ring.
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazoline: Another similar compound with an oxazoline ring.
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties compared to its oxazine and oxazoline analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide (CAS No. 946121-78-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on immunological responses, anti-inflammatory effects, and cytotoxicity against various cell lines.
- Molecular Formula : C7H7BrN2O
- Molecular Weight : 215.05 g/mol
- Structure : The compound features a bicyclic structure with a thiazine ring, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrido-thiazine class exhibit diverse biological activities. The specific compound of interest has been studied for its immunomodulatory and anti-inflammatory properties.
Immunomodulatory Effects
A study investigated the effects of various pyrido-thiazine derivatives on immunological responses. Notably, one derivative demonstrated marked immunostimulative activity, enhancing the production of plaque-forming cells (PFC) in response to antigens . This suggests that 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine may enhance immune responses.
Anti-inflammatory Activity
In terms of anti-inflammatory effects, several derivatives exhibited significant activity in models of inflammation induced by xylene and carrageenan. For instance, the compound showed strong immunosuppressive activity alongside anti-inflammatory effects in animal models . This dual action could make it a candidate for therapeutic applications in inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted against various human tumor cell lines. The results indicated that certain derivatives of pyrido-thiazines possess cytotoxic properties that could be harnessed for cancer treatment. The specific activity of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine in this context remains to be fully elucidated but aligns with the observed trends in similar compounds .
Case Studies and Research Findings
- Immunological Response : A study involving 25 newly synthesized pyrido-thiazine derivatives showed varying degrees of immunostimulatory effects. The compound's ability to enhance immune function could be beneficial in vaccine development or immune therapies .
- Inflammation Models : In experiments using carrageenan-induced paw edema in rats, certain derivatives demonstrated significant reductions in inflammation markers, suggesting that 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine may have therapeutic potential in managing inflammatory conditions .
- Cytotoxicity Against Tumor Cells : Preliminary studies indicated that derivatives from this class could inhibit the proliferation of cancer cell lines such as LCLC-103H and A-427. Further exploration into the mechanisms of action is warranted to understand how these compounds exert their cytotoxic effects .
Summary Table of Biological Activities
Q & A
Q. What factorial design approaches optimize multi-step synthesis and purification protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
